molecular formula C19H23NO5 B10795441 Tretoquinol, (+)- CAS No. 36478-07-6

Tretoquinol, (+)-

Cat. No.: B10795441
CAS No.: 36478-07-6
M. Wt: 345.4 g/mol
InChI Key: RGVPOXRFEPSFGH-CQSZACIVSA-N
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Description

Tretoquinol, also known as 1-(3’,4’,5’-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is a non-selective beta-2 adrenergic agonist. It is commonly used in the treatment of asthma and is marketed under the brand name Inolin® in some Asian countries. Tretoquinol is also an ingredient in certain over-the-counter cold and flu medications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tretoquinol is synthesized from 3,4,5-trimethoxybenzaldehyde. The synthetic route involves the following steps:

Industrial Production Methods: On an industrial scale, the synthesis of tretoquinol involves similar steps but optimized for large-scale production. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tretoquinol undergoes various chemical reactions, including:

    Oxidation: Tretoquinol can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert tretoquinol to its corresponding dihydro derivatives.

    Substitution: Tretoquinol can undergo substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.

Major Products:

Scientific Research Applications

Tretoquinol has a wide range of applications in scientific research:

Mechanism of Action

Tretoquinol exerts its effects by binding to beta-2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle, making it effective in treating asthma. The molecular targets include beta-2 adrenergic receptors, and the pathways involved are primarily related to cAMP signaling .

Comparison with Similar Compounds

    Salbutamol: Another beta-2 adrenergic agonist used in asthma treatment.

    Formoterol: A long-acting beta-2 agonist with similar bronchodilatory effects.

    Terbutaline: A beta-2 agonist used for similar therapeutic purposes.

Comparison: Tretoquinol is unique due to its non-selective nature, meaning it can bind to multiple beta-adrenergic receptor subtypes. This can lead to a broader range of effects compared to more selective compounds like salbutamol and formoterol. Additionally, tretoquinol’s chemical structure allows for various modifications, making it a versatile compound for research and therapeutic applications .

Properties

CAS No.

36478-07-6

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

(1R)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol

InChI

InChI=1S/C19H23NO5/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14/h7-10,14,20-22H,4-6H2,1-3H3/t14-/m1/s1

InChI Key

RGVPOXRFEPSFGH-CQSZACIVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C[C@@H]2C3=CC(=C(C=C3CCN2)O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O

Origin of Product

United States

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